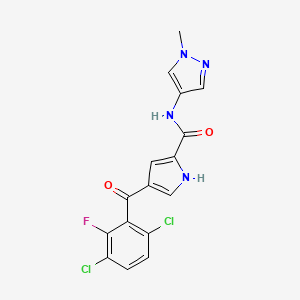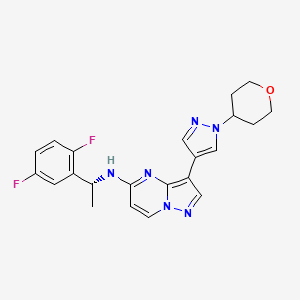
Trk-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-21 is an orally active inhibitor of tropomyosin receptor kinase (TRK). It is known for its potent activity against various TRK mutations, including TRKAWT, TRKAG667C, TRKAF589L, and TRKAG595 . This compound is primarily used in cancer research due to its ability to inhibit TRK, which plays a significant role in the development and progression of certain types of cancer .
Preparation Methods
The synthesis of Trk-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are detailed in various patents and research articles . Industrial production methods for this compound are still under development, with ongoing research to optimize the process for large-scale production .
Chemical Reactions Analysis
Trk-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Trk-IN-21 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on various biochemical pathways . In biology, this compound is used to investigate the role of TRK in cellular processes and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for cancers that involve TRK mutations . Additionally, this compound has applications in the pharmaceutical industry for the development of new cancer therapies .
Mechanism of Action
The mechanism of action of Trk-IN-21 involves the inhibition of TRK, a family of receptor tyrosine kinases that includes TRKA, TRKB, and TRKC . These receptors are involved in the transmission of extracellular signals to intracellular pathways, promoting cell growth and differentiation . This compound binds to the ATP-binding pocket of TRK, preventing its activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Trk-IN-21 is unique in its high potency and selectivity for TRK inhibition . Similar compounds include entrectinib, larotrectinib, and repotrectinib, which are also TRK inhibitors used in cancer research . this compound has shown superior activity against certain TRK mutations, making it a valuable tool for studying TRK-related cancers . Other similar compounds include TRK-IN-11, TRK-IN-12, and TRK-IN-20, which also target TRK but may have different efficacy and selectivity profiles .
Properties
Molecular Formula |
C22H22F2N6O |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[(1R)-1-(2,5-difluorophenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22F2N6O/c1-14(18-10-16(23)2-3-20(18)24)27-21-4-7-29-22(28-21)19(12-26-29)15-11-25-30(13-15)17-5-8-31-9-6-17/h2-4,7,10-14,17H,5-6,8-9H2,1H3,(H,27,28)/t14-/m1/s1 |
InChI Key |
NMLNFZDWCDBUBQ-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



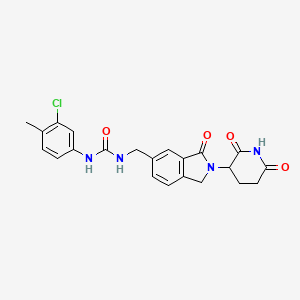

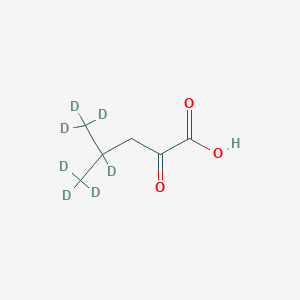
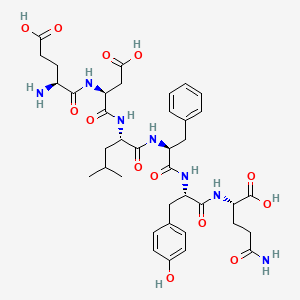

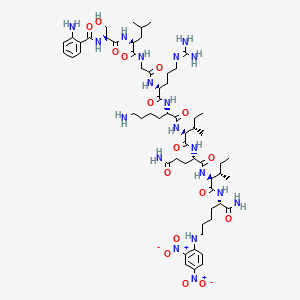
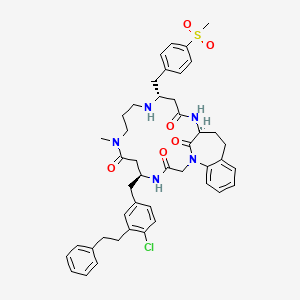
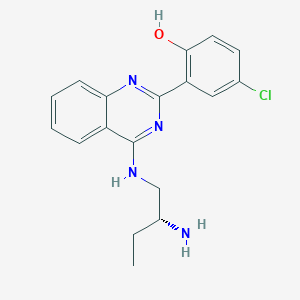
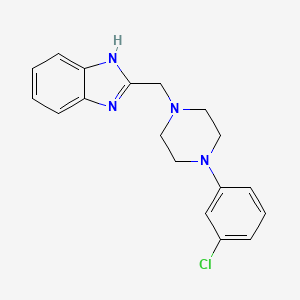
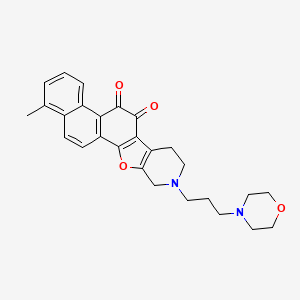
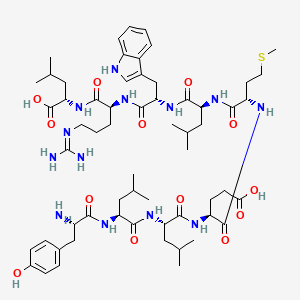
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
